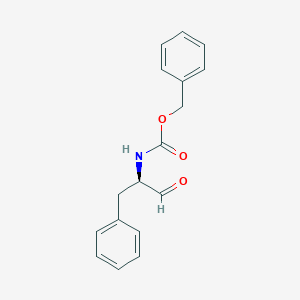

Cbz-D-苯丙氨酸醛

描述

Cbz-D-Phenylalaninal, also known as N-CBZ-D-phenylalanine, is a derivative of the amino acid phenylalanine. It is modified with a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect the amino functional group. This modification is crucial for preventing unwanted reactions during the synthesis of peptides, particularly when specific amino acid sequences are required .

Synthesis Analysis

The synthesis of Cbz-D-Phenylalaninal-related compounds has been explored in various studies. For instance, the non-enzymatic synthesis of the dipeptide Cbz-Phe-Leu was achieved using N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and L-leucine (Leu) with N, N'-dicyclohexylcarbodiimide (DCC) as a condensing agent in a reversed micellar system . Another study focused on synthesizing an intermediate for HIV protease inhibitors, which involved multiple steps starting from natural L-phenylalanine (L-Phe), including amino protection and the Arndt-Eistert reaction .

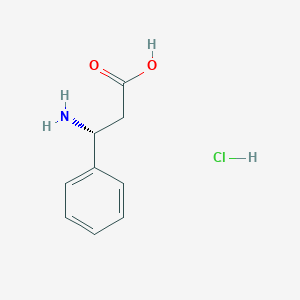

Molecular Structure Analysis

The molecular structure of Cbz-D-Phenylalaninal and its derivatives is characterized by the presence of the Cbz protecting group attached to the amino group of the phenylalanine. This structure has been confirmed by various analytical techniques such as LC-MS and X-ray diffraction, which provide detailed information about the molecular configuration and the spatial arrangement of atoms within the compound .

Chemical Reactions Analysis

The chemical behavior of Cbz-D-Phenylalaninal in reactions is influenced by the presence of the Cbz group. For example, in the synthesis of dipeptides, the Cbz group on the phenylalanine prevents it from reacting with other compounds until the desired reaction conditions are met, such as the presence of a condensing agent like DCC . The Cbz group can be removed later in the synthesis process to yield the free amino group necessary for peptide bond formation.

Physical and Chemical Properties Analysis

The physical and chemical properties of Cbz-D-Phenylalaninal are affected by the Cbz protecting group. For instance, the solubility and reactivity of the compound can be altered. In high-performance liquid chromatography (HPLC), the retention factor of N-CBZ-D-phenylalanine was found to decrease with the addition of ionic liquid to the mobile phase, which also improved the resolution between D-tryptophan and N-CBZ-D-phenylalanine . These properties are crucial for the separation and purification processes in peptide synthesis.

科学研究应用

酶抑制

Cbz-D-苯丙氨酸醛及其类似物对胰凝乳蛋白酶和枯草杆菌蛋白酶等酶表现出显着的抑制作用。这些化合物的构效关系表明它们作为酶抑制剂的潜力,其中一些显示出对枯草杆菌蛋白酶和胰凝乳蛋白酶的有效抑制作用 (Pietrusewicz 等,2009)。

肽合成

Cbz-D-苯丙氨酸醛用于合成阿斯巴甜前体等肽。人们已经探索了在水有机溶剂体系中使用有机溶剂稳定的蛋白酶来提高合成这些肽的反应速率和收率 (Tsuchiyama 等,2007)。

络合热力学

络合热力学研究涉及 Cbz-D-苯丙氨酸醛以了解主客体络合中的稳定性常数、标准自由能、焓和熵变。这项研究提供了对超分子系统热力学控制的见解 (Rekharsky & Inoue,2000)。

色谱分离

涉及 Cbz-D-苯丙氨酸醛的研究重点是改进色谱分离技术。在高效液相色谱 (HPLC) 中,使用离子液体作为流动相中的添加剂已显示出在分离 D-色氨酸和 N-CBZ-D-苯丙氨酸等化合物方面有改进 (김은철 等,2006)。

非酶合成

已经研究了涉及 Cbz-D-苯丙氨酸醛的二肽的非酶合成,重点是优化 pH 值和水含量等操作条件以最大化收率 (Matsumoto & Hano,2021)。

分子印迹

Cbz-D-苯丙氨酸醛用于制备分子印迹为 N-甲氧羰基-L-苯丙氨酸的均匀尺寸聚合物珠。这些材料表现出印迹效应和吸附性能,表明它们在选择性吸附应用中的潜在用途 (Guo 等,2005)。

手性固定相开发

研究包括使用 CBZ-苯丙氨酸开发用于 HPLC 的手性固定相 (CSP)。该 CSP 已显示出有效分离各种异构体和对映异构体,表明其在色谱分离中的实用性 (Luo Ai-qin,2008)。

属性

IUPAC Name |

benzyl N-[(2R)-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDPJHOWPIVWMR-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C=O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444829 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cbz-D-Phenylalaninal | |

CAS RN |

63219-70-5 | |

| Record name | Cbz-D-Phenylalaninal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

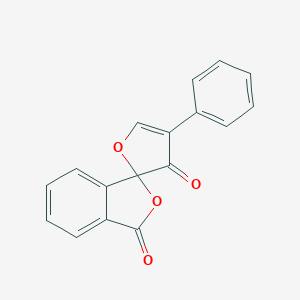

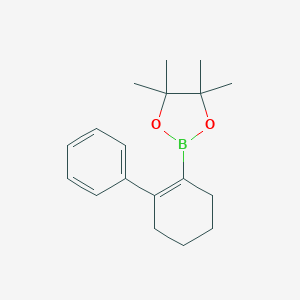

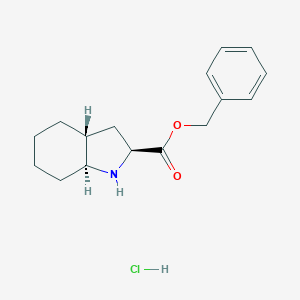

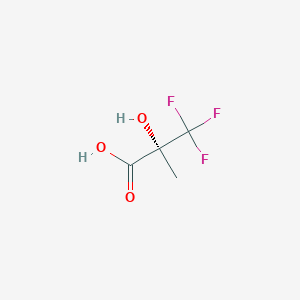

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。